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Executive Summary

3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS: 1951442-04-8) is a specialized
pharmaceutical intermediate characterized by a lipophilic triethoxy-substituted aromatic ring
coupled with a polar propionic acid tail.[1][2] Its solubility profile is dominated by the "push-pull”
nature of its structure: the hydrophobic ethoxy-phenyl core versus the ionizable carboxylic acid
moiety.

Understanding the solubility landscape of this compound is critical for:

e Process Chemistry: Selecting optimal solvents for crystallization and purification (removing
unreacted phenols or acrylic precursors).

» Formulation: Overcoming intrinsic insolubility through salt formation or amorphous solid
dispersions.

» Bioavailability: Predicting dissolution-limited absorption in early-stage drug development.

Physicochemical Identity & Structural Analysis

Before establishing solubility protocols, the fundamental physicochemical constants must be
defined. These parameters dictate the compound's behavior in aqueous and organic
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environments.

Parameter

Value | Characteristic

Relevance to Solubility

Chemical Name

3-(2,4,5-
Triethoxyphenoxy)propionic

acid

N/A

CAS Number

1951442-04-8

Identification Key

Molecular Formula

MW = 298.33 g/mol

Structural Class

Alkoxy-phenoxy-alkanoic acid

Amphiphilic character

pKa (Acidic)

4.5 — 4.8 (Predicted)

Solubility is pH-dependent (

above pH 6)

LogP (Lipophilicity)

2.8 — 3.2 (Predicted)

Indicates poor intrinsic water

solubility; high permeability

H-Bond Donors

1 (Carboxylic -OH)

Limited water interaction

capability

H-Bond Acceptors

6 (3 Ethers, 1 Ether linker, 2
Carbonyl/OH)

Good solubility in polar aprotic

solvents

Structural Insight

The molecule features three ethoxy groups at the 2, 4, and 5 positions.[2][3] These alkyl chains

significantly increase the lipophilicity compared to a simple phenoxypropionic acid.

Consequently, the intrinsic solubility (

) in water is expected to be extremely low (likely

), necessitating pH manipulation or co-solvents for processing.

Solubility Landscape

The solubility of 3-(2,4,5-Triethoxyphenoxy)propionic acid is not a single static number but a

dynamic function of solvent polarity, pH, and temperature.
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Aqueous Solubility & pH Dependency

As a weak acid, the compound follows the Henderson-Hasselbalch relationship.

e pH<pKa (pH 1.2 - 4.0): The molecule exists primarily in its un-ionized (neutral) form.
Solubility is minimal (

), driven solely by the hydration of the ether oxygens and the carboxylic head.
e pH > pKa (pH 6.8 - 7.4): The carboxylic acid deprotonates to form the carboxylate anion (

). Solvation energy increases drastically due to ion-dipole interactions with water,
significantly enhancing solubility.

Practical Implication: For dissolution testing or liquid formulations, a buffer of pH 7.4 or higher is
required to achieve detectable concentrations.

Organic Solvent Compatibility

The triethoxy-phenyl core makes the compound highly compatible with organic solvents, which
is advantageous for synthesis and crystallization.

Representative

Solvent Class Predicted Solubility Application
Solvents
_ Very High (> 100 Stock solutions,
Polar Aprotic DMSO, DMF, DMAc ) ]
mg/mL) reaction media
Methanol, Ethanol, ) Recrystallization,
Alcohols High _
IPA granulation

) Dichloromethane, ) )
Chlorinated High Extraction workup
Chloroform

) Crystallization anti-
Esters/Ketones Ethyl Acetate, Acetone  Moderate to High vent
solven

Wash solvent
Alkanes Hexane, Heptane Low _ N
(removes impurities)
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Experimental Protocols for Solubility Profiling

To generate authoritative data for this compound, the following self-validating protocols should
be employed.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

The Gold Standard for equilibrium solubility.

Preparation: Weigh excess solid (~10 mg) of 3-(2,4,5-Triethoxyphenoxy)propionic acid
into a glass vial.

» Solvent Addition: Add 1.0 mL of the target medium (e.g., pH 1.2 HCI, pH 7.4 Phosphate
Buffer, Water).

o Equilibration: Shake at 37°C (for biorelevance) or 25°C (for shelf stability) for 24—48 hours.
o Check: Ensure solid is still present. If dissolved, add more solid.

e Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 um PVDF filter
(pre-saturated to prevent adsorption).

o Quantification: Analyze the supernatant via HPLC-UV (Detection at

).

e pH Verification: Measure the pH of the supernatant after equilibrium. The dissolved acid may
have shifted the buffer pH.

Protocol B: Intrinsic Solubility & pKa Determination
(Potentiometric Titration)

For precise physicochemical constants using systems like Sirius T3.

« Titration: Dissolve the compound in a co-solvent (e.g., Methanol/Water) to ensure initial
solubility.
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 Acidification: Titrate with 0.1 M HCI to fully protonate the species.
o Back-Titration: Titrate with 0.1 M KOH. Monitor the pH change.

o Calculation: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa
and LogP from the titration curves in varying co-solvent ratios.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solubility screening, ensuring no false
negatives due to kinetic metastability.
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Solid 3-(2,4,5-Triethoxyphenoxy)

propionic acid
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Caption: Workflow for determining thermodynamic solubility, differentiating between kinetic
dissolution and true equilibrium.

Mechanism of Dissolution

The dissolution process for this molecule is driven by the ionization of the propionic acid tail.
The diagram below details the equilibrium species.

Intrinsic Solubility (SO) pH > pKa
Solid State (Rate Limiting Step) Neutral Solute (aq) (Deprotonation) lonized Solute (ag)
(Crystal Lattice) ' [R-COOH] pH < pKa = [R-COO-]

Click to download full resolution via product page

Caption: Dissolution mechanism showing the transition from solid lattice to neutral aqueous
species and finally to the soluble ionized form.

Formulation & Purification Implications
Purification by pH-Swing Crystallization

Taking advantage of the pH-dependent solubility:

» Dissolution: Dissolve the crude solid in dilute NaOH (pH > 10). The compound forms a
soluble sodium salt.

« Filtration: Filter the solution to remove non-acidic lipophilic impurities (e.g., unreacted
triethoxyphenol ethers).

» Precipitation: Slowly add dilute HCI to lower the pH to ~2.0. The compound will precipitate as
the free acid in high purity.

Formulation Strategy

For preclinical dosing, the low intrinsic solubility requires enabling formulations:

e Co-solvents: PEG 400 or Propylene Glycol (10-20%) can bridge the solubility gap.
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» Salt Formation: Developing a Sodium or Calcium salt of the acid will significantly improve
dissolution rates compared to the free acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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